3-Cyclopropylprop-2-ynal
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Overview
Description
3-Cyclopropylprop-2-ynal is an organic compound with the molecular formula C₆H₆O It is characterized by the presence of a cyclopropyl group attached to a propynal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclopropylprop-2-ynal can be synthesized through several methods. One common approach involves the reaction of cyclopropylacetylene with formaldehyde in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylprop-2-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Cyclopropylprop-2-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyclopropylprop-2-ynal exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can influence enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetylene: Shares the cyclopropyl group but lacks the aldehyde functionality.
Propargyl aldehyde: Contains the propynal moiety but lacks the cyclopropyl group.
Properties
CAS No. |
101974-70-3 |
---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
3-cyclopropylprop-2-ynal |
InChI |
InChI=1S/C6H6O/c7-5-1-2-6-3-4-6/h5-6H,3-4H2 |
InChI Key |
GNRZPYASNQVWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC=O |
Origin of Product |
United States |
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